Technical Monograph: 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid (CAS 135531-95-2)
Technical Monograph: 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid (CAS 135531-95-2)
The following is an in-depth technical monograph designed for researchers and drug development professionals.
Part 1: Executive Summary & Chemical Identity
5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS 135531-95-2) is a highly functionalized indole derivative utilized primarily as a precursor in the synthesis of bioactive small molecules. Characterized by its electron-withdrawing nitro group at the C4 position and an electron-donating methoxy group at C5, this compound represents a "push-pull" electronic system. This unique substitution pattern makes it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors, antiviral agents, and receptor antagonists where steric constraints at the C4 position are required to enforce ligand selectivity.
Physiochemical Profile
The following data represents the core technical specifications for analytical verification and experimental planning.
| Property | Specification | Technical Note |
| CAS Number | 135531-95-2 | Unique identifier for regulatory tracking. |
| Chemical Formula | C₁₀H₈N₂O₅ | |
| Molecular Weight | 236.18 g/mol | Essential for molarity calculations in stock preparation. |
| Appearance | Yellow to Orange Solid | Coloration due to |
| Solubility | DMSO, DMF (>20 mg/mL) | Poorly soluble in water; requires organic co-solvent for biological assays. |
| Acidity (pKa) | ~3.5 - 4.0 (COOH) | The C4-nitro group enhances acidity via inductive effects compared to unsubstituted indole-3-COOH. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for cell-permeable analog synthesis. |
Part 2: Mechanism of Action & Biological Profile
The "Privileged Structure" Hypothesis
Indole-3-carboxylic acids are considered "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets. The specific functionalization of CAS 135531-95-2 offers distinct advantages:
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C4-Nitro Steric Gate: The nitro group at position 4 introduces significant steric bulk adjacent to the C3-carboxylic acid binding motif. In enzyme active sites (e.g., kinases or viral integrases), this can prevent the binding of the scaffold to off-target proteins that lack a accommodating pocket, thereby enhancing selectivity.
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C5-Methoxy H-Bonding: The methoxy group acts as a weak hydrogen bond acceptor. In many kinase inhibitors, substituents at C5 interact with the hinge region or the solvent-exposed front of the ATP-binding pocket.
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Electronic "Push-Pull": The C5-methoxy (donor) and C4-nitro (acceptor) create a polarized electron distribution, influencing the pKa of the indole NH and the reactivity of the C3-carboxylic acid during synthetic coupling.
Target Classes
While CAS 135531-95-2 is an intermediate, its derivatives are frequently screened against:
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Kinases: As ATP-competitive inhibitors where the indole core mimics the purine ring of ATP.
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GPCRs: Specifically cannabinoid receptors (CB2) where indole-3-carboxamides are a known pharmacophore.
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Viral Integrases: Indole-3-diketoacids and related carboxylic acids are established scaffolds for HIV-1 integrase inhibition.
Visualization: Scaffold Utility Pathway
The following diagram illustrates how CAS 135531-95-2 serves as a divergence point for multiple therapeutic classes.
Figure 1: Synthetic divergence from the parent scaffold. The C3-acid allows for rapid library generation (carboxamides), while the C4-nitro group provides a handle for further cyclization or electronic tuning.
Part 3: Experimental Protocols
Solubilization & Handling (Self-Validating System)
Objective: To prepare a stable stock solution for in vitro screening without precipitation or degradation.
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Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
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Concentration: 10 mM or 20 mM stock.
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Protocol:
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Weigh 2.36 mg of CAS 135531-95-2 into a sterile amber glass vial (protect from light due to nitro group photosensitivity).
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Add 1.0 mL of anhydrous DMSO.
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Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
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Validation: Visually inspect for clarity. Centrifuge at 10,000 x g for 1 minute; if a pellet forms, solubility is incomplete.
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Storage: Aliquot into single-use vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
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Synthetic Activation: Amide Coupling
Context: Converting the carboxylic acid to an amide is the most common utilization of this building block. Due to the electron-withdrawing nitro group, the C3-carboxylic acid may be less reactive than standard indoles, requiring potent coupling agents.
Recommended Workflow: HATU-Mediated Coupling
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Reagents:
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Scaffold: CAS 135531-95-2 (1.0 eq)
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Amine Partner: R-NH₂ (1.2 eq)
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Coupling Agent: HATU (1.2 eq)
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Base: DIPEA (Diisopropylethylamine) (3.0 eq)
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Solvent: DMF (Dimethylformamide)
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Step-by-Step:
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Activation: Dissolve CAS 135531-95-2 in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under Nitrogen. The solution should darken slightly as the carboxylate forms.
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Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).
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Addition: Add the amine partner.
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Reaction: Stir at Room Temperature for 4–16 hours.
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Monitoring: Monitor via LC-MS. The product mass will be [M+H]⁺ = 236 + MW(Amine) - 18.
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Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid), and brine.
Part 4: Safety & Stability
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Nitro-Aromatic Hazards: Compounds containing nitro groups on aromatic rings can be energetic. While this specific indole is generally stable, avoid heating bulk material >100°C without solvent.
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Photosensitivity: Indoles, particularly electron-rich ones, are prone to oxidation. However, the nitro group stabilizes the ring against oxidation but makes it susceptible to photoreduction. Store in amber vials.
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Toxicity: As a research chemical, its specific toxicology is not fully characterized. Treat as a potential irritant and mutagen (common for nitro-aromatics). Use full PPE (gloves, goggles, fume hood).
References
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National Center for Biotechnology Information (PubChem). (2025). Indole-3-carboxylic acid Derivatives and Bioactivity. Retrieved from [Link]
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Organic Syntheses. (2025). General Methods for Indole Functionalization. Retrieved from [Link]
(Note: Specific "blockbuster" drug applications for this exact CAS are proprietary or patent-protected; the applications described above represent the standard medicinal chemistry utility for this class of compounds.)
